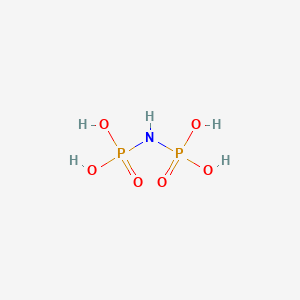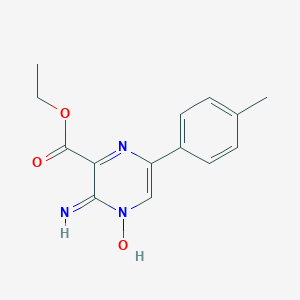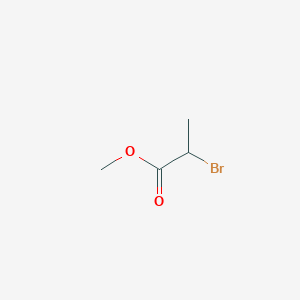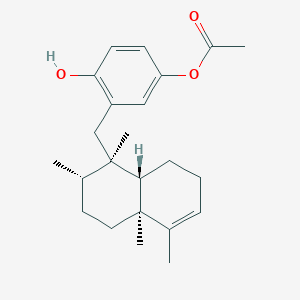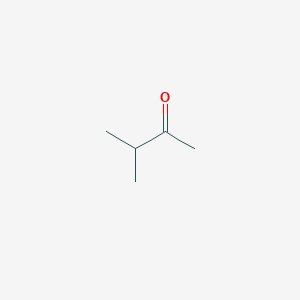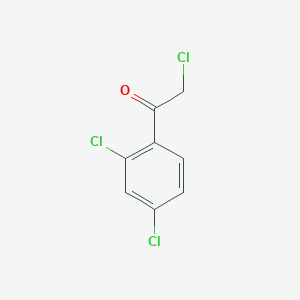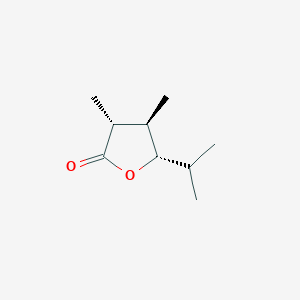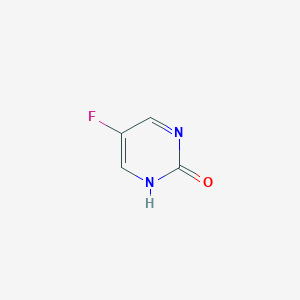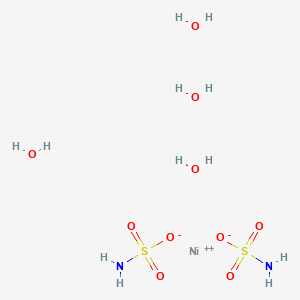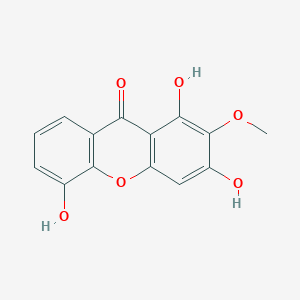
Iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron is an essential mineral that is found in many foods, including meats, fish, and certain vegetables. It plays an important role in the body, helping to transport oxygen to cells, produce energy, and support a healthy immune system. This compound also helps to regulate many metabolic processes, including the production of hormones. This compound deficiency can lead to anemia, which can cause fatigue, poor concentration, and other health problems.
Applications De Recherche Scientifique
Biomedical Applications : Iron oxide nanoparticles are crucial in biomedical research for cancer diagnostics, therapy, nano theranostics, and multimodal therapy (Montiel Schneider et al., 2022). They also provide tools for exploring biological systems on small scales, offering improved physical, chemical, and biological properties (Jamil & Janjua, 2017).
Catalysis and Electronics : this compound oxide (Fe2O3) is used in catalytic reactions, electronic devices, semiconductors, paint formulations, and lithium rechargeable batteries (Yazirin et al., 2017). This compound's low toxicity and versatility also facilitate sustainable catalytic transformations in organic chemistry (Casnati et al., 2020).
Metallurgy and Alloy Production : this compound base alloys are optimized for the production and application of heat-treatable steels through comprehensive on-line information systems (Kirkaldy, 1981). Additionally, the this compound and Steel Institute offers grants for metallurgical research, focusing on this compound and steel metallurgy and related subjects (Nature, 1937).
Agriculture : this compound-added nutrient fluid improves the nutritive quality of tartary buckwheat bud, enhancing its total sugar, chlorophyll, vitamin C, and soluble protein content (Shu Xiao-yan, 2008). Also, biogenic this compound hydroxide nanoparticles can reduce seed disease damage and increase plant maturation efficiency in spring wheat cultivation (Timofeev & Vyushina, 2020).
Orthopedics : this compound incorporated hydroxyapatite bioceramics are effective for bone regeneration therapy, combining the properties of this compound oxide nanoparticles and hydroxyapatite (Radha et al., 2015).
Environmental and Nutritional Research : Nanoscale zero-valent this compound is used in soil remediation, but its environmental risks are still being explored (Vanzetto & Thomé, 2019). Radioisotopic methods study the absorption and metabolism of micronutrients, especially this compound, in developing world populations (Viteri & Warren, 2002).
Drug Delivery : Hollow magnetic nanoparticles, including this compound-based ones, are promising carriers for chemical drug delivery and magnetic separation in medical applications (Mohammadi Ziarani et al., 2019).
Mineral Industry : Neutron-induced gamma-ray techniques are used for on-line analysis in the minerals industry, offering rapid and accurate analyses for improved process control, particularly in this compound ore processing (Lim & Sowerby, 1995).
Mécanisme D'action
Target of Action
The primary targets of iron are hemoglobin and cytochrome , which are essential components of respiratory enzyme systems . This compound is a vital constituent of these proteins, playing a significant role in oxygen transport and cellular oxidation mechanisms .
Mode of Action
this compound interacts with its targets primarily through its role in oxygen transport . As a constituent of hemoglobin, this compound is responsible for transporting oxygen to tissues . It also participates in cellular oxidation mechanisms, contributing to various metabolic processes .
Biochemical Pathways
this compound is involved in several biochemical pathways. It is a key player in the metabolic process of endothermic animals . This compound participates in different metabolic processes, including cellular respiration and electron transport (cytochromes), oxygen metabolism (peroxidases and catalases), DNA synthesis (ribonucleotide reductase), gene regulation, drug metabolism, and steroid synthesis . Abnormalities in this compound-containing proteins or this compound metabolic pathways can lead to various diseases .
Pharmacokinetics
this compound’s pharmacokinetics are complex due to its ubiquity and the compartmentalized sites of action. The primary site of action of this compound is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks . This compound can be administered intravenously in the form of polynuclear this compound (III)-hydroxide complexes with carbohydrate ligands or orally as this compound (II) (ferrous) salts or this compound (III) (ferric) complexes .
Result of Action
The primary result of this compound’s action is the prevention and treatment of This compound-deficiency anemia . This compound is used to build up the blood in anemia . Its chief functions are in the transport of oxygen to tissue (hemoglobin) and in cellular oxidation mechanisms . Depletion of this compound stores may result in this compound-deficiency anemia .
Action Environment
this compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, dietary this compound can be absorbed as part of a protein such as heme protein or this compound must be in its ferrous Fe 2+ form . The lack of GPI-Cp in the CNS also leads to an accumulation of Fe 2+ ions in the cells, as ferritin can only bind Fe 3+ . This compound is the second most abundant metal on earth, comprising about 5% of the earth’s crust . Its significance to humans is paramount, as it is a vital micronutrient for human existence .
Safety and Hazards
Orientations Futures
Iron deficiency anemia affects >1.2 billion individuals worldwide, and this compound deficiency in the absence of anemia is even more frequent . Ongoing efforts aim at optimizing this compound salts–based therapy by protocols of administration based on the physiology of hepcidin control and reducing the common adverse effects of oral this compound . IV this compound, especially last-generation compounds administered at high doses in single infusions, is becoming an effective alternative in an increasing number of conditions because of a more rapid and persistent hematological response and acceptable safety profile .
Analyse Biochimique
Biochemical Properties
Iron interacts with several enzymes, proteins, and other biomolecules. It is a key component of molecules such as myoglobin, hemoglobin, ferritin, and transferrin . This compound is also involved in various classes of this compound enzymes, contributing to diverse essential metabolic processes .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is essential for the proliferation and effector activity of T cells, which are crucial for defense against bacteria and viruses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can exist in two different oxidation forms: this compound-II (Fe 2+) and this compound-III (Fe 3+), which interact differently with surrounding ligands .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low to moderate levels of this compound are essential for normal physiological functions, high doses can lead to toxic or adverse effects. The exact threshold effects and toxicity levels can vary depending on the specific animal model and study design .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, this compound is crucial for the metabolic pathways leading to the synthesis of catecholamines, serotonin, and melatonin .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Transferrin, for instance, is a key protein that binds to this compound and transports it throughout the body .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This compound can be found in various compartments or organelles within the cell, and its localization can influence its activity. For example, this compound stored in ferritin is found in the cytosol, while this compound in hemoglobin is located in the erythrocytes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Iron can be achieved through the reduction of iron oxide using carbon monoxide or hydrogen gas. The reaction takes place at high temperatures in the presence of a catalyst.", "Starting Materials": [ "Iron oxide (Fe2O3)", "Carbon monoxide (CO) or Hydrogen gas (H2)", "Catalyst (e.g. iron, nickel, cobalt)" ], "Reaction": [ "Fe2O3 + 3CO → 2Fe + 3CO2", "or", "Fe2O3 + 3H2 → 2Fe + 3H2O" ] } | |
Numéro CAS |
7439-89-6 |
Formule moléculaire |
Fe+3 |
Poids moléculaire |
55.84 g/mol |
Nom IUPAC |
iron(3+) |
InChI |
InChI=1S/Fe/q+3 |
Clé InChI |
VTLYFUHAOXGGBS-UHFFFAOYSA-N |
Impuretés |
Blast furnace pig iron contains silicon, sulfur, phosphorus, manganese and carbon. |
SMILES |
[Fe] |
SMILES canonique |
[Fe+3] |
Point d'ébullition |
2,861 °C 288 °F |
Color/Form |
Silvery-white or gray, soft, ductile, malleable metal ... In powder form it is black to gray Cubic crystal system. Body-centered cubic structure Silver-white or gray metal TENACIOUS, LUSTROUS METAL Pure iron is a silvery white, relatively soft metal |
Densité |
7.87 g/cu cm Density: ...cast 7.76; wrought 7.25-7.78; steel 7.6-7.78. |
melting_point |
1538 °C |
Autres numéros CAS |
7439-89-6 14067-02-8 8048-10-0 12597-68-1 8053-60-9 |
Description physique |
Solid |
Pictogrammes |
Flammable; Irritant; Environmental Hazard |
Durée de conservation |
Stable in dry air but readily oxidizes in moist air forming "rust" (chiefly oxide, hydrated). |
Solubilité |
Insoluble |
Synonymes |
300A; 3ZhP; A 131; A 227; A 227 (iron); AC 325; AQ 80; ASC 300; ASC 300 (metal); ATW 230; ATW 432; Actino-iron; Ancor B; Ancor EN 80/150; Ancor Image 100; Armco 80; Armco iron; Atomel 300M200; Atomel 500M; Atomet 28; Atomiron 44MR; AFP 5; BASF-EW; CF |
Pression de vapeur |
1Pa at 1455 °C (solid); 10 Pa at 1617 °C; 100 Pa at 1818 °C; 1 kPa at 2073 °C; 10 kPa at 2406 °C; 100 kPa at 2859 °C depends upon the specific compound |
Origine du produit |
United States |
Q & A
Q1: What is the relationship between iron status and the expression of Divalent Metal Transporter 1 (DMT1) in the duodenum?
A1: Research using a mouse model suggests that DMT1 expression in duodenal enterocytes is influenced by this compound status rather than genetic defects. Specifically, an this compound-poor diet increased DMT1 expression in both wild-type and β2-microglobulin knockout (B2M-/-) mice, suggesting a response to this compound deficiency in mucosal cells [].
Q2: How does this compound deficiency affect cognitive function?
A2: this compound deficiency, with or without anemia, has been linked to various cognitive impairments, particularly in children []. These include challenges with attention span, intelligence, sensory perception, and emotional regulation. this compound supplementation shows promise in improving these cognitive functions, although further research is necessary [].
Q3: What role does hepcidin play in this compound metabolism during pregnancy?
A3: Studies in rats demonstrate that hepcidin, a hormone regulating this compound metabolism, is influenced by fetal this compound levels, not just maternal this compound status. This highlights a hierarchy of this compound supply that prioritizes the developing fetus, even at the expense of maternal this compound stores [].
Q4: Can obesity contribute to this compound deficiency?
A4: Yes, studies indicate a link between obesity and this compound deficiency in children. This is likely due to elevated hepcidin levels in obese individuals, which can inhibit intestinal this compound absorption []. Leptin, a hormone produced by fat cells, may contribute to increased hepcidin production [].
Q5: What are the diagnostic criteria for this compound overload in patients on hemodialysis?
A5: Diagnosing this compound overload in this patient population often involves assessing liver this compound concentration (LIC) through biopsy and measuring serum ferritin levels. LIC exceeding 200 μg/100 mg dry weight and serum ferritin levels above 360 ng/ml are indicative of hemosiderosis [].
Q6: How effective is Deferoxamine in treating this compound overload?
A6: Deferoxamine, an this compound chelator, has demonstrated efficacy in treating this compound overload in hemodialysis patients. Long-term chelation therapy with Deferoxamine has been shown to reduce body this compound stores and improve organ function affected by hemochromatosis, such as heart failure, liver dysfunction, anemia, and diabetes [].
Q7: Can Eltrombopag, a drug used to treat bone marrow failure, lead to this compound depletion?
A7: Yes, prolonged Eltrombopag therapy can deplete this compound stores due to its polyvalent cation chelation properties. Studies have shown a correlation between Eltrombopag exposure duration and ferritin reduction []. This highlights the importance of monitoring this compound levels in patients undergoing long-term treatment.
Q8: How do different this compound compounds impact the stability of vitamin B12 in solution?
A8: Contrary to the belief that all this compound compounds are detrimental to vitamin B12 stability, research reveals that specific this compound compounds in low, non-therapeutic concentrations can stabilize vitamin B12 in solutions containing other vitamins like vitamin C []. The degree of stabilization depends on factors such as the type and concentration of the this compound compound and other components in the solution.
Q9: Does this compound supplementation in breastfed infants affect their zinc and copper absorption?
A9: A study on breastfed infants aged 6-9 months found no significant effect of this compound supplementation on zinc or copper absorption []. This suggests that this compound supplements, at the dosage used in the study (1 mg/kg/day), do not interfere with the absorption of these essential minerals in healthy, breastfed infants.
Q10: What is the role of this compound in the activity of chlorocatechol dioxygenase?
A10: Chlorocatechol dioxygenase, an enzyme involved in the degradation of aromatic compounds, requires this compound for its activity. Specifically, it functions as a non-heme this compound dioxygenase, utilizing this compound in its catalytic cycle to incorporate oxygen atoms into substrates []. This enzyme exhibits broad substrate specificity, effectively cleaving a variety of substituted catechols.
Q11: How do environmental factors influence the efficiency of this compound Filings-based Green Environmental Media (IFGEM) for nutrient removal?
A11: Studies show that environmental factors significantly impact the performance of IFGEM for stormwater treatment. Temperature, influent concentration, pH, this compound filing content, and species competition influence nutrient removal efficiency, highlighting the importance of tailored IFGEM recipes for specific environmental conditions [].
Q12: How does the presence of this compound affect microbial mercury transformation in anoxic freshwater sediments?
A12: Research indicates that this compound-reducing conditions can suppress microbial mercury methylation, a process converting inorganic mercury into the more toxic methylmercury []. Conversely, methylmercury degradation remained active under various electron-accepting conditions, suggesting that this compound-reducing environments may limit net methylmercury production.
Q13: How does the chemical composition of cast this compound affect the hardness of rolling rolls?
A13: The hardness of cast this compound rolls, crucial for their performance in rolling mills, is significantly influenced by their chemical composition []. Specifically, elements like carbon, manganese, silicon, sulfur, phosphorus, magnesium, nickel, molybdenum, and chrome play critical roles. Regression equations can model the complex relationship between these elements and hardness, enabling the production of rolls with desired properties.
Q14: What is the significance of facies analysis in understanding the formation of this compound ore deposits?
A14: Facies analysis, a geological technique that analyzes sedimentary rock characteristics, helps unravel the formation of ore deposits, including this compound ores []. By studying the depositional environment and the spatial relationships between different rock units, geologists can identify potential areas for mineralization. This approach has been successfully applied in the Bergslagen mining district in Sweden, known for its diverse range of ore deposits, including this compound ores.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





